6-AMINO-4-[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]-3-METHYL-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
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Overview
Description
6-AMINO-4-[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]-3-METHYL-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]-3-METHYL-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Cyclization: The intermediate formed is then subjected to cyclization reactions to form the pyrano[2,3-c]pyrazole core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-4-[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]-3-METHYL-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or amines.
Scientific Research Applications
6-AMINO-4-[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]-3-METHYL-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-AMINO-4-[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]-3-METHYL-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-[2-(benzyloxy)-5-bromophenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(1,3-benzodioxol-5-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
The uniqueness of 6-AMINO-4-[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]-3-METHYL-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of dibromophenyl and benzyloxy groups, in particular, may enhance its reactivity and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C27H20Br2N4O2 |
---|---|
Molecular Weight |
592.3 g/mol |
IUPAC Name |
6-amino-4-(3,5-dibromo-4-phenylmethoxyphenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C27H20Br2N4O2/c1-16-23-24(18-12-21(28)25(22(29)13-18)34-15-17-8-4-2-5-9-17)20(14-30)26(31)35-27(23)33(32-16)19-10-6-3-7-11-19/h2-13,24H,15,31H2,1H3 |
InChI Key |
WMUVSAHFKGHRHE-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC(=C(C(=C3)Br)OCC4=CC=CC=C4)Br)C5=CC=CC=C5 |
Canonical SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC(=C(C(=C3)Br)OCC4=CC=CC=C4)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
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